molecular formula C18H19F3N4O2 B2695119 Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 2034348-21-3

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B2695119
CAS RN: 2034348-21-3
M. Wt: 380.371
InChI Key: HKADBKLGYFPMMK-UHFFFAOYSA-N
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Description

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate, also known as BTPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTPC is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Stereoselective Piperidine Synthesis

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate may be utilized in the stereoselective synthesis of piperidine structures, leveraging oxidative carbon–hydrogen bond functionalizations. This approach offers good to excellent levels of efficiency and stereocontrol, facilitating nearly instantaneous reactions at room temperature. Such methodologies are vital for creating complex molecular architectures found in pharmaceuticals and natural products (Brizgys, Jung, & Floreancig, 2012).

Synthesis of Thiophene and Pyrimidine Derivatives

Research into thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, as potent antitumor and antibacterial agents, involves the use of similar carbamate structures. These compounds, through a series of synthetic steps, have shown significant in vitro activity against various cancer cell lines and bacterial strains, indicating their potential in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

In the study of flumatinib metabolism among chronic myelogenous leukemia patients, the understanding of metabolic pathways involving similar trifluoromethyl pyrimidinyl compounds is crucial. Identifying the main metabolites of such drugs helps in optimizing their pharmacokinetic profiles for better therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).

Intramolecular Hydrofunctionalization of Allenes

The intramolecular exo-hydrofunctionalization of allenes, using gold(I) catalysts, is another application area. This compound analogs can participate in these reactions, leading to the formation of piperidine derivatives, demonstrating the versatility of these compounds in catalytic synthetic processes (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Asymmetric Carbon-Carbon Bond Formations

The compound also finds application in asymmetric carbon-carbon bond formations in conjugate additions, serving as a precursor for the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These reactions are key for the enantioselective synthesis of compounds with potential pharmaceutical applications (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

properties

IUPAC Name

benzyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-10-16(23-12-22-15)25-8-6-14(7-9-25)24-17(26)27-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKADBKLGYFPMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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